3-bromo-N-(cyclopropylmethyl)-4-methylaniline
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Overview
Description
3-bromo-N-(cyclopropylmethyl)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline typically involves the following steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position.
N-alkylation: The brominated intermediate is then subjected to N-alkylation with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyclopropylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso, nitro, or azo compounds.
Reduction: The compound can be reduced to remove the bromine atom or to convert the aniline group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitroso, nitro, or azo derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
Scientific Research Applications
3-bromo-N-(cyclopropylmethyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropylmethyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of an aniline group.
3-bromo-N-methyl-4-methylaniline: Lacks the cyclopropylmethyl group.
4-bromo-N-(cyclopropylmethyl)aniline: Bromine atom at the fourth position instead of the third.
Uniqueness
3-bromo-N-(cyclopropylmethyl)-4-methylaniline is unique due to the specific positioning of the bromine atom and the presence of both the cyclopropylmethyl and methyl groups. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXYUAPZLIUFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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